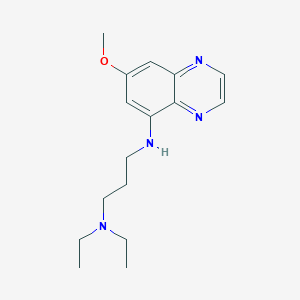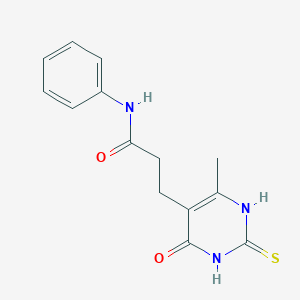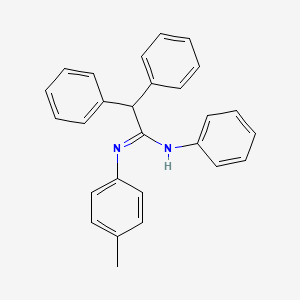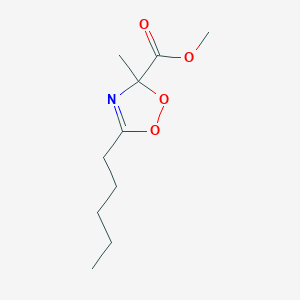
1-(2,4-Diaminophenoxy)ethanol; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminophenoxyethanol sulfate is an organic compound with the chemical formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its various applications in different fields, including its use as a corrosion inhibitor, bactericide, and antioxidant .
Métodos De Preparación
2,4-Diaminophenoxyethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide. The synthetic route involves the following steps:
- Aniline and ethylene oxide are added to a reaction vessel in a 1:1 molar ratio.
- The mixture is stirred under suitable temperature conditions to facilitate the reaction.
- After the reaction is complete, the reaction mixture is extracted using an appropriate solvent.
- The product is then crystallized, filtered, and dried to obtain 2,4-diaminophenoxyethanol sulfate .
Análisis De Reacciones Químicas
2,4-Diaminophenoxyethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4-Diaminophenoxyethanol sulfate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in pharmaceutical formulations.
Industry: Employed as a corrosion inhibitor in the steel industry to prevent metal corrosion
Mecanismo De Acción
The mechanism of action of 2,4-diaminophenoxyethanol sulfate involves its interaction with molecular targets and pathways. In the context of its use as a hair dye ingredient, it acts as an oxidative dye precursor. When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds that impart color to the hair. The molecular targets include the hair fibers, where the dye molecules penetrate and bind to the hair structure .
Comparación Con Compuestos Similares
2,4-Diaminophenoxyethanol sulfate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol dihydrochloride: Similar in structure but differs in the counterion (chloride vs. sulfate).
4-Amino-2-hydroxyethylphenol: Another compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,4-diaminophenoxyethanol sulfate lies in its specific combination of functional groups and its sulfate counterion, which imparts distinct properties and applications .
Propiedades
Fórmula molecular |
C8H14N2O6S |
|---|---|
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
1-(2,4-diaminophenoxy)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c1-5(11)12-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-5,11H,9-10H2,1H3;(H2,1,2,3,4) |
Clave InChI |
FBFCSRCNEPBFMX-UHFFFAOYSA-N |
SMILES canónico |
CC(O)OC1=C(C=C(C=C1)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)

